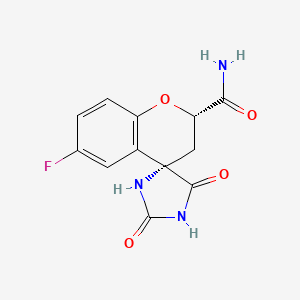

Fidarestat

説明

structure given in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)/t8-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAPEIZFCHNLKK-UFBFGSQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046654 | |

| Record name | Fidarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136087-85-9 | |

| Record name | Fidarestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136087-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fidarestat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136087859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fidarestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fidarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIDARESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SH8T1164U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Overview of Aldose Reductase Inhibitors Aris in Pathophysiological Contexts

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol, which is then further metabolized to fructose (B13574). Under normal glycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased in insulin-independent tissues like nerves, the retina, and the kidneys.

This enhanced activity of aldose reductase leads to the intracellular accumulation of sorbitol. Due to its hydrophilic nature, sorbitol does not readily diffuse across cell membranes, leading to an osmotic imbalance. This osmotic stress is hypothesized to be a key contributor to the cellular damage observed in diabetic complications. Furthermore, the increased activity of the polyol pathway consumes its cofactor, NADPH, leading to a depletion of this crucial reducing equivalent. The depletion of NADPH can impair the regeneration of glutathione (B108866), a major intracellular antioxidant, thereby increasing susceptibility to oxidative stress. The accumulation of fructose can also contribute to cellular damage through the formation of advanced glycation end-products (AGEs).

Aldose Reductase Inhibitors (ARIs) are a class of pharmacological agents designed to block the action of aldose reductase. By inhibiting this key enzyme, ARIs aim to prevent the accumulation of intracellular sorbitol and the subsequent cascade of detrimental effects, including osmotic stress and increased oxidative stress. The therapeutic potential of ARIs lies in their ability to mitigate the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy.

Historical Context of Fidarestat Development As an Ari

The development of fidarestat, also known by its developmental code SNK-860, emerged from the broader scientific effort to create potent and specific inhibitors of aldose reductase. Early research into ARIs led to the development of first-generation compounds like sorbinil. While these early inhibitors demonstrated the potential of targeting the polyol pathway, their clinical utility was often limited by a lack of specificity and off-target effects.

This led to the pursuit of second-generation ARIs with improved potency and selectivity. This compound was developed as a result of these efforts and was identified as a highly potent and specific inhibitor of aldose reductase. nih.gov Its chemical structure, a spirohydantoin derivative, was designed for high affinity to the active site of the aldose reductase enzyme.

Key milestones in the development and characterization of this compound include:

Early 1990s: Initial reports on the pharmacological profile of this compound (then SNK-860) highlighted its potent inhibitory activity against aldose reductase.

Late 1990s and Early 2000s: A series of preclinical and clinical studies were conducted to evaluate the efficacy of this compound in animal models of diabetic complications and in human subjects with diabetic neuropathy. These studies provided evidence for its ability to reduce sorbitol accumulation and improve nerve function. nih.gov For instance, a 2002 study demonstrated that this compound treatment normalized the elevated sorbitol content in the erythrocytes of diabetic patients. nih.gov

This compound's development represented a significant advancement in the field of ARIs, offering a more potent tool to investigate the role of the polyol pathway in diabetic complications.

Significance of Fidarestat As a Research Compound in Glycemic Complications and Beyond

Aldose Reductase (AR) Inhibition

Aldose reductase, the rate-limiting enzyme in the polyol pathway, is a primary target for this compound. The compound's interaction with AR is characterized by specific binding modalities, induced conformational changes, and dynamic charge state alterations.

This compound acts as a potent inhibitor of aldose reductase. It demonstrates an inhibitory concentration 50% (IC₅₀) of 0.026 µM (26 nM) against human recombinant aldose reductase. Beyond its primary target, this compound also exhibits inhibitory activity against aldo-keto reductase family 1 member B10 (AKR1B10) with an IC₅₀ of 33 µM, and a specific variant, V301L AKR1B10, with an IC₅₀ of 1.8 µM. caymanchem.commedchemexpress.com

The inhibitory action of this compound involves its non-covalent binding to the enzyme. nih.gov Structural analyses, including X-ray crystallography, reveal that the hydantoin (B18101) and succinimide (B58015) moieties of this compound interact with the conserved anion-binding site within the aldose reductase enzyme. This binding site is strategically located between the nicotinamide (B372718) ring of the coenzyme, NADPH, and critical active site residues such as Tyr48 (also referred to as Tyr50), His110 (also His113), and Trp111 (also Trp114). nih.govnih.govnih.govtandfonline.com Hydrogen bonds are crucial for this interaction, forming between this compound and these active-site residues. Specifically, the carbamoyl (B1232498) group of this compound establishes a hydrogen bond with the main-chain nitrogen atom of Leu300 (or Leu301). nih.govnih.govtandfonline.com

Table 1: Inhibitory Concentrations (IC₅₀) of this compound

| Enzyme Target | IC₅₀ Value (µM) | Reference |

| Aldose Reductase (AR) | 0.026 | caymanchem.commedchemexpress.com |

| AKR1B10 | 33 | caymanchem.commedchemexpress.com |

| V301L AKR1B10 | 1.8 | caymanchem.commedchemexpress.com |

Aldose reductase possesses a characteristic (β/α)8 barrel motif, which houses a large hydrophobic pocket serving as the enzyme's active site. mdpi.com The binding of the cofactor NADPH induces significant conformational changes in the enzyme, particularly involving the shifting of loop 7, which effectively locks the coenzyme into its position. mdpi.com

Molecular dynamics simulations have provided insights into the stereospecificity of this compound binding. Studies comparing the (2S,4S) and (2R,4S) stereoisomers of this compound with ALR2 demonstrate that the (2S,4S)-form exhibits a higher binding affinity. mdpi.comsemanticscholar.org The primary difference in binding between these stereoisomers lies in the orientation of the carbamoyl moiety and the rotation of the bond linking it to the chroman ring system. mdpi.comsemanticscholar.org The lower binding affinity observed for the (2R,4S)-Fidarestat stereoisomer is partly attributed to a larger entropic penalty associated with its hydrophobic binding to ALR2. mdpi.comsemanticscholar.org Furthermore, crystal structures of human aldose reductase in complex with the 2S4R stereoisomer of this compound offer experimental evidence supporting the proposed inhibition mechanism. nih.govacs.orgrcsb.org

A crucial aspect of this compound's inhibitory mechanism involves its charge state dynamics within the enzyme's active site. Experimental evidence, derived from high-resolution crystal structures, suggests that this compound initially binds to aldose reductase in a neutral state. nih.govnih.govacs.orgrcsb.org Following this initial binding, this compound undergoes a transformation, becoming negatively charged by donating a proton. nih.govnih.govacs.orgrcsb.orgmdpi.com This proton is specifically transferred from the 1'-position nitrogen atom of this compound's cyclic imide ring to the Nε2 atom of the catalytic His110 (or His113) residue within the enzyme's active site. nih.govnih.govacs.orgrcsb.orgmdpi.com This transition from a neutral to a negatively charged state is considered a fundamental aspect underlying its potent inhibitory action. nih.govmdpi.com The electron density observed for this compound within the complex indicates two possible positions for the hydrogen atom involved in this critical bond. nih.gov

Downstream Biochemical Pathway Modulation

Beyond its direct inhibition of aldose reductase, this compound exerts significant modulatory effects on key biochemical pathways implicated in various pathological conditions, particularly those associated with hyperglycemia.

Hyperglycemia, a hallmark of diabetes, leads to an increased flux of glucose through the polyol pathway. In this pathway, aldose reductase catalyzes the reduction of glucose to sorbitol, a process that consumes NADPH. mdpi.comdiabetesjournals.orgwikipedia.orgnih.gov The excessive intracellular accumulation of sorbitol is a well-established contributor to the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy. mdpi.comwikipedia.orgnih.gov

This compound treatment has been shown to effectively normalize the elevated sorbitol content in erythrocytes of patients with neuropathy. mdpi.com In animal models of diabetes, such as streptozotocin-induced diabetic rats, this compound treatment significantly improves nerve polyol metabolism. diabetesjournals.orgnih.gov This normalization prevents the decline of nerve conduction velocity observed in untreated diabetic animals. caymanchem.comdiabetesjournals.orgnih.gov Specifically, this compound reduces the levels of sorbitol and myo-inositol in the sciatic nerve of diabetic rats and normalizes increased levels of sorbitol and fructose in the peripheral nerve. caymanchem.comnih.gov By inhibiting AR, this compound effectively mitigates the excessive formation of sorbitol, thereby preventing the subsequent osmotic damage to cells and tissues. wikipedia.org

The increased flux through the polyol pathway under hyperglycemic conditions is closely associated with heightened oxidative stress. mdpi.comdiabetesjournals.orgwikipedia.orgbenthamopen.com this compound, through its inhibition of aldose reductase, plays a crucial role in reducing this diabetes-induced oxidative stress. frontiersin.orgscienceopen.comdiabetesjournals.orgspandidos-publications.comdiabetesjournals.org

This compound has been demonstrated to counteract the increase in superoxide (B77818) formation in various tissues, including the aorta and epineurial vessels, and in endothelial cells exposed to high glucose levels. diabetesjournals.org It effectively prevents diabetes-associated superoxide formation and arrests diabetes-induced retinal lipid peroxidation. diabetesjournals.orgdiabetesjournals.org These beneficial effects are primarily achieved through the upregulation of key antioxidative defense enzyme activities, rather than direct changes in the concentrations of reduced glutathione or ascorbate. diabetesjournals.org

Furthermore, this compound significantly influences the Nuclear Factor (erythroid-2)-Related factor 2 (Nrf2) pathway, a critical regulator of antioxidant responses. This compound increases the expression, nuclear translocation, and DNA binding activity of Nrf2. nih.govnih.gov It also augments the epidermal growth factor (EGF)-induced Nrf2 expression and transcriptional activity. nih.gov As a result, this compound enhances the expression of Nrf2-mediated downstream anti-oxidative proteins such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), and activates Superoxide Dismutase (SOD) and catalase. nih.govnih.govmdpi.com

Beyond antioxidant enzyme regulation, this compound also contributes to mitochondrial health. It prevents EGF-induced mitochondrial DNA damage and enhances mitochondrial biogenesis by increasing the expression of Nrf1, PGC-1α, and TFAM. nih.govnih.govmdpi.com Additionally, this compound modulates the phosphorylation of AMPK and mTOR, and the expression of p53, further highlighting its multifaceted role in cellular protection and metabolic regulation. nih.govnih.gov this compound has also been shown to prevent doxorubicin-induced oxidative stress and reactive oxygen species (ROS) formation in endothelial cells and to increase intestinal reduced glutathione (GSH) and superoxide dismutase (SOD) levels. mdpi.comnih.gov

Regulation of Oxidative Stress Pathways

Nrf2/HO-1 Pathway Activation

This compound significantly influences the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. Studies have shown that this compound increases the expression of Nrf2, enhances its nuclear translocation, and augments its DNA binding activity nih.govresearchgate.netnih.gov. This activation is crucial for the cell's ability to defend against oxidative stress. Furthermore, this compound has been observed to enhance the expression and transcriptional activity of Nrf2 even when stimulated by epidermal growth factor (EGF) nih.govresearchgate.netnih.gov. A key downstream target of Nrf2 is Heme oxygenase-1 (HO-1), and this compound consistently increases the expression of HO-1 in various cell types and in vivo models nih.govresearchgate.netnih.govnih.gov. The activation of Nrf2 by this compound has also been linked to the AMP-activated protein kinase (AMPK) signaling pathway researchgate.netfrontiersin.orgmdpi.com.

Table 1: Effect of this compound on Nrf2 and HO-1 Expression

| Parameter | This compound Treatment (Effect) | Reference |

| Nrf2 Expression | Increased | nih.govresearchgate.netnih.gov |

| Nrf2 Nuclear Translocation | Increased | nih.gov |

| Nrf2 DNA Binding Activity | Increased | nih.govresearchgate.netnih.gov |

| HO-1 Expression | Increased | nih.govresearchgate.netnih.gov |

| EGF-induced Nrf2/HO-1 pathway activation | Augmented | nih.govresearchgate.netnih.gov |

Induction of Anti-oxidative Proteins (e.g., NQO1, SOD)

Beyond HO-1, this compound's activation of the Nrf2 pathway leads to the upregulation of a suite of other crucial anti-oxidative proteins. Research indicates that this compound increases the expression of Nrf2-mediated downstream anti-oxidative proteins such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and superoxide dismutase (SOD), as well as catalase nih.govresearchgate.netnih.govnih.gov. This induction of multiple antioxidant enzymes prepares cells to better withstand and combat oxidative stress, contributing to its cytoprotective properties nih.govnih.gov.

Table 2: Induction of Anti-oxidative Proteins by this compound

| Anti-oxidative Protein | This compound Treatment (Effect) | Reference |

| NQO1 | Increased Expression | nih.govresearchgate.netnih.govnih.gov |

| SOD | Increased Activation/Expression | nih.govresearchgate.netnih.govnih.gov |

| Catalase | Increased Activation/Expression | nih.govresearchgate.netnih.govnih.gov |

Mitigation of Nitrosative Stress

This compound plays a significant role in mitigating nitrosative stress, a condition characterized by an imbalance between the production of reactive nitrogen species and the body's ability to detoxify them. Studies have demonstrated that this compound effectively counteracts diabetes-induced nitrosative stress in various tissues, including the retina, sciatic nerve, and kidney arvojournals.orgarvojournals.orgnih.govdiabetesjournals.orgfrontiersin.orgnih.govnih.gov. This protective effect is evidenced by its ability to prevent the increase in nitrotyrosine, a widely recognized marker of peroxynitrite-induced injury nih.govdiabetesjournals.orgnih.govnih.gov. By reducing nitrosative stress, this compound helps preserve cellular function and prevent tissue damage associated with conditions like diabetic complications.

Impact on Poly(ADP-ribose) Polymerase (PARP) Activation

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in various cellular processes, including DNA repair and programmed cell death, and its overactivation can lead to cell dysfunction and death, particularly under conditions of severe oxidative or nitrosative stress. This compound has been shown to counteract the activation of PARP induced by high glucose levels and diabetes in multiple tissues, such as retinal capillary cells, sciatic nerve, and kidney arvojournals.orgarvojournals.orgnih.govdiabetesjournals.orgnih.govnih.govdiabetesjournals.orgscielo.br. While this compound does not directly inhibit PARP activity in a cell-free system, it effectively prevents its activation within cellular contexts, suggesting an upstream mechanism of action in mitigating the stress that triggers PARP overactivation arvojournals.orgnih.govdiabetesjournals.org. This prevention of PARP overactivation is a crucial mechanism by which this compound protects cells from damage.

Influence on Mitochondrial Function and Biogenesis

Mitochondria are vital organelles responsible for cellular energy production and are highly susceptible to damage from oxidative stress. This compound significantly influences mitochondrial function and biogenesis, contributing to cellular resilience.

Prevention of Mitochondrial DNA Damage

Mitochondrial DNA (mtDNA) is particularly vulnerable to oxidative damage due to its proximity to the electron transport chain and lack of protective histones. This compound has been shown to decrease mitochondrial DNA damage, as evidenced by reduced levels of 8-hydroxy-2′-deoxyguanosine (8-OHdG), a biomarker of oxidative DNA damage nih.govresearchgate.netnih.govmdpi.combenthamopen.com. This protective effect on mtDNA integrity is vital for maintaining proper mitochondrial function and preventing cellular dysfunction.

Activation of Key Mitochondrial Biogenesis Markers (e.g., PGC1-α, TFAM)

Table 3: Effect of this compound on Mitochondrial Biogenesis Markers

| Marker | This compound Treatment (Effect) | Reference |

| PGC-1α (mRNA) | Increased | nih.govresearchgate.netnih.gov |

| PGC-1α (Protein) | Increased | nih.govresearchgate.netnih.gov |

| Nrf1 (mRNA) | Increased | nih.govresearchgate.netnih.gov |

| TFAM (mRNA) | Increased | nih.govresearchgate.netnih.gov |

| TFAM (Protein) | Increased | nih.govresearchgate.netnih.gov |

| Mitochondrial DNA Damage (8-OHdG levels) | Decreased | nih.govresearchgate.netnih.govmdpi.com |

Modulation of Inflammatory Signaling Pathways

This compound exerts a notable influence on various inflammatory signaling cascades, primarily through its ability to inhibit aldose reductase. This inhibition leads to a reduction in oxidative stress-induced signaling events, which are crucial for the activation of pro-inflammatory pathways. cenmed.com

NF-κB Pathway Inhibition

A key aspect of this compound's anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Research indicates that this compound effectively prevents the activation and nuclear translocation of NF-κB. For instance, in human umbilical vein endothelial cells (HUVECs) treated with doxorubicin (B1662922) (Dox), this compound significantly blocked the Dox-induced nuclear translocation of NF-κB and its DNA binding activity. cenmed.com

The mechanism underlying this inhibition is linked to aldose reductase's role in mediating oxidative stress signals. Aldose reductase reduces lipid aldehydes, such as 4-hydroxynonenal (B163490) (HNE), and glutathione-lipid aldehydes (e.g., GS-HNE) to corresponding alcohols (e.g., GS-DHN). These reduced products can activate protein kinases like protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), which in turn activate transcription factors such as NF-κB and AP-1. By inhibiting AR, this compound prevents these upstream activations, thereby blocking NF-κB-mediated pro-inflammatory pathways. cenmed.comnih.govresearchgate.netnih.govfrontiersin.org This suggests a bifunctional role of AR inhibition, preventing pro-inflammatory pathways while augmenting anti-oxidative pathways. nih.gov

Cytokine and Adhesion Molecule Regulation (e.g., TNF-α, ICAM-1)

This compound's impact extends to the regulation of various pro-inflammatory cytokines and adhesion molecules, which are often downstream targets of the NF-κB pathway. Studies have demonstrated that this compound inhibits the expression of these inflammatory mediators. cenmed.com

In models of doxorubicin-induced endothelial toxicity, this compound prevented the increase in inflammatory cytokines such as IL-1α, IL-1β, IL-5, IL-6, IL-7, and IL-12, as well as the chemokine MIP2, in mouse aorta tissue. cenmed.com Furthermore, this compound significantly reduced the doxorubicin-induced expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in HUVECs. This reduction in adhesion molecule expression subsequently inhibited doxorubicin-induced monocyte adhesion to endothelial cells. cenmed.com

Beyond doxorubicin-induced effects, this compound has been shown to suppress inflammatory responses in other pathological contexts. In a rat model of ischemia-reperfusion injury in the retina, this compound partially suppressed the inflammatory response, characterized by decreased gene expression of tumor necrosis factor-alpha (TNF-α) and ICAM-1, and reduced protein levels of soluble ICAM-1. uni.lu Similarly, in rats with experimental autoimmune uveoretinitis (EAU), this compound significantly prevented the release of a broad spectrum of cytokines including IL-1α, IL-1β, IL-6, IL-10, TNF-α, and IFN-γ, as well as various chemokines. It also prevented the increased expression of ICAM-1 in retinal vessels in EAU rats. wikipedia.org

The following table summarizes some of the key cytokines and adhesion molecules whose regulation is modulated by this compound:

Table 1: Regulation of Inflammatory Markers by this compound

| Inflammatory Marker | Effect of this compound | Context/Model | Source |

| IL-1α | Prevented increase | Dox-treated mouse aorta, EAU rats | cenmed.comwikipedia.org |

| IL-1β | Prevented increase | Dox-treated mouse aorta, EAU rats | cenmed.comwikipedia.org |

| IL-5 | Prevented increase | Dox-treated mouse aorta | cenmed.com |

| IL-6 | Prevented increase | Dox-treated mouse aorta, EAU rats | cenmed.comwikipedia.org |

| IL-7 | Prevented increase | Dox-treated mouse aorta | cenmed.com |

| IL-12 | Prevented increase | Dox-treated mouse aorta | cenmed.com |

| MIP2 | Prevented increase | Dox-treated mouse aorta | cenmed.com |

| TNF-α | Suppressed expression, prevented release | Rat retina ischemia-reperfusion, EAU rats | uni.luwikipedia.org |

| IFN-γ | Prevented release | EAU rats | wikipedia.org |

| ICAM-1 | Prevented expression | Dox-treated HUVECs, rat retina ischemia-reperfusion, EAU rats | cenmed.comuni.luwikipedia.org |

| VCAM-1 | Prevented expression | Dox-treated HUVECs | cenmed.com |

| Chemokines (e.g., GM-CSF, CINC2, CINC3, CNTF, LIX, MIP3α, MCP-1) | Prevented release | EAU rats | wikipedia.org |

Autophagic Regulatory Marker Expression (e.g., LC3, ATG5, ATG7, Beclin-1)

This compound has also been investigated for its role in modulating autophagy, a conserved cellular degradation pathway critical for maintaining cellular homeostasis by removing damaged organelles and misfolded proteins. Autophagy involves a series of steps including autophagosome formation, autophagosome-lysosome fusion, and degradation, regulated by various autophagy-related (ATG) proteins.

A pilot study examining the effect of this compound in human colon cancer cell lines (HT-29 and SW-480) under basal and glucose-deprived conditions revealed that this compound induced autophagy. The study specifically monitored the expression of key autophagic regulatory markers, including microtubule-associated protein light chain 3 (LC3), autophagy-related gene 5 (ATG5), autophagy-related gene 7 (ATG7), and Beclin-1.

The conversion of LC3-I to LC3-II is a widely used indicator of autophagosome formation and autophagic activity. In the presence of this compound, the expression of LC3-II was found to be relatively high compared to LC3-I levels in both HT-29 and SW-480 colorectal cancer cell lines, suggesting the occurrence of autophagy. Furthermore, the study observed the expression of ATG5, ATG7, and Beclin-1 proteins under both basal and glucose-depdeprived conditions when this compound was present. Beclin-1 is particularly important as it is required for both ATG5/ATG7-dependent and -independent autophagy pathways and plays a central role in autophagosome formation and maturation. These findings highlight that this compound can induce a non-apoptotic mode of cell death, namely autophagy, in colorectal carcinoma cells by influencing the expression of these critical autophagic regulatory markers.

Table 2: Autophagic Regulatory Markers Modulated by this compound

| Autophagic Marker | Role in Autophagy | Effect of this compound | Context/Model | Source |

| LC3-I/LC3-II | Marker of autophagosome formation and autophagic flux | Increased LC3-II expression relative to LC3-I, suggesting autophagy induction | HT-29 and SW-480 colon cancer cells | |

| ATG5 | Essential for autophagosome formation | Expression observed, involved in this compound-induced autophagy | HT-29 and SW-480 colon cancer cells | |

| ATG7 | Essential for autophagosome formation | Expression observed, involved in this compound-induced autophagy | HT-29 and SW-480 colon cancer cells | |

| Beclin-1 | Key regulator of autophagosome formation and maturation | Expression observed, involved in this compound-induced autophagy | HT-29 and SW-480 colon cancer cells |

Novel Synthetic Routes for this compound

The development of synthetic routes for this compound has been driven by the need for efficiency, cost-effectiveness, and stereochemical purity. A significant challenge in its synthesis is the creation of the chiral center at the C2 position of the chromanone ring.

A pivotal intermediate in the synthesis of this compound is (S)-6-fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid. Several methodologies have been reported for its preparation.

One innovative approach begins with readily available and inexpensive starting materials: N-phenylmaleimide and 4-fluorophenol (B42351). researchgate.net This synthesis proceeds through a sequence of key reactions, including a base-catalyzed oxo-Michael addition, hydrolysis, and a Friedel-Crafts acylation. The racemic carboxylic acid is then resolved using (S)-α-phenylethylamine to isolate the desired (S)-enantiomer. researchgate.net The final step to obtain this compound from this intermediate involves a Bucherer-Bergs hydantoin formation followed by amidation. researchgate.net

Another reported pathway to a related racemic intermediate, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, starts from 4-fluorophenol. researchgate.net This multi-step process involves:

Esterification: 4-Fluorophenol is treated with acetic anhydride.

Fries Rearrangement: The resulting acetate (B1210297) undergoes rearrangement in the presence of aluminum chloride to yield 4-fluoro-2-acetyl phenol.

Acylation and Cyclization: Treatment with diethyl oxalate (B1200264) leads to the formation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Reduction: The final intermediate is obtained via hydrogenation using a Palladium-on-carbon (Pd/C) catalyst. researchgate.net

A further method involves the hydrolysis of 6-fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carbonitrile with concentrated hydrochloric acid to yield the carboxylic acid. prepchem.com

| Route | Starting Materials | Key Steps | Overall Yield | Reference |

| Novel Route | N-phenylmaleimide, 4-fluorophenol | Oxo-Michael addition, Hydrolysis, Resolution, Friedel-Crafts acylation | ~22.4% | researchgate.net |

| Racemic Route | 4-Fluorophenol | Esterification, Fries Rearrangement, Acylation/Cyclization, Hydrogenation | ~27% | researchgate.net |

| Nitrile Hydrolysis | 6-fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carbonitrile | Acid Hydrolysis | 89.3% (for this step) | prepchem.com |

Achieving the correct stereochemistry is critical for the biological activity of this compound. The (2S,4S) isomer is known to be the most potent. researchgate.net Stereoselective synthesis is therefore a primary focus.

Chiral Resolution: As mentioned, a common strategy is the resolution of a racemic mixture of the key carboxylic acid intermediate. This is typically achieved by forming diastereomeric salts with a chiral amine, such as (S)-α-phenylethylamine, allowing for the separation of the desired (S)-enantiomer by crystallization. researchgate.net

Chiral Pool Synthesis: To avoid the inherent 50% loss of material in classical resolution, methods utilizing starting materials from the "chiral pool" have been developed. One such approach synthesizes the key intermediate, (2S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, from D-mannitol, a naturally occurring chiral molecule. researchgate.net Another method utilizes optically pure (R)- or (S)-malic acid as the chiral starting material. google.com These enantiospecific syntheses build the desired stereocenter directly into the molecular framework.

Enzymatic resolution is another powerful tool in stereoselective synthesis. Lipases, for instance, can selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other unreacted. mdpi.com Factors such as the choice of enzyme, solvent, and temperature are crucial for achieving high enantioselectivity. mdpi.com While not specifically detailed for this compound in the provided sources, this approach represents a viable and widely used method for preparing chiral intermediates.

Transitioning a synthetic route from a laboratory setting to large-scale industrial production introduces numerous challenges. Process optimization aims to maximize yield, minimize cost, and ensure safety and reproducibility.

For this compound synthesis, a scalable process should ideally possess several key attributes:

Cost-Effective Starting Materials: The use of inexpensive and readily available materials, such as 4-fluorophenol, is advantageous. researchgate.net

Procedural Simplicity: Routes with fewer steps and straightforward procedures that avoid "tedious workup procedures and unfriendly reagents" are preferred. researchgate.net

High Yields: Optimizing each reaction step to maximize the yield is crucial for economic viability. nih.gov

Robustness: The process must be reliable and produce the final product with consistent quality.

The novel synthetic route starting from N-phenylmaleimide and 4-fluorophenol has been described as being more suitable for scale-up production due to its simple procedures and relatively high yield. researchgate.net The term "scale of synthesis" refers to the amount of initial starting material used, which does not directly translate to the final yield due to losses during synthesis, processing, and purification. metabion.com Effective process chemistry involves modifying and optimizing conditions for each step to be suitable for larger reaction volumes. nih.gov

Analog Synthesis and Structural Modifications for Research Purposes

The synthesis of analogs and structural modifications of a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at understanding structure-activity relationships (SAR). This involves systematically altering parts of the molecule to investigate how these changes affect its interaction with the target enzyme, aldose reductase. nih.gov

This compound belongs to the cyclic imide class of aldose reductase inhibitors. nih.govresearchgate.net SAR studies on the broader class of spirobenzopyran derivatives have explored several modifications to probe the enzyme's active site:

Scaffold Modification: Replacing parts of the benzopyran scaffold, for example with a more flexible benzyloxy nucleus, to study the impact of conformational freedom. nih.gov

Substitution on the Chromane Ring: Introducing substituents, such as a gem-dimethyl group at the 2-position, to evaluate the influence of steric hindrance on enzyme binding. nih.gov

Modification of the Spiro-Ring: Replacing the spiro-oxazolidine (B91167) ring with other cyclic systems like a spiromorpholone or spiromorpholine nucleus. nih.gov

These studies help to identify the key pharmacophoric elements—the essential structural features required for biological activity. For aldose reductase inhibitors, this typically includes an acidic group that interacts with an anionic site in the enzyme and a lipophilic group that binds to a hydrophobic pocket. nih.gov By synthesizing and testing a variety of analogs, researchers can build a comprehensive SAR model to guide the design of new inhibitors with improved potency or selectivity.

Isolation and Characterization of Synthetic Impurities in Research Batches

The presence of impurities in research or production batches of any active pharmaceutical compound is inevitable and requires strict control. These impurities can arise from starting materials, intermediates, side reactions, or degradation of the final product. Regulatory authorities require that impurities be identified, quantified, and controlled. mdpi.com

For a complex molecule like this compound, potential impurities could include:

Process-Related Impurities: Unreacted starting materials or intermediates from the synthetic route.

By-products: Compounds formed from competing side reactions.

Stereoisomers: The unwanted (2R,4R), (2S,4R), or (2R,4S) isomers of this compound.

Degradation Products: Impurities formed during storage or handling.

The process of identifying and characterizing these impurities involves a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is typically used to separate the impurities from the main compound. Once isolated, the structure of each impurity is elucidated using spectroscopic methods such as:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

The availability of pure reference standards for known impurities is essential for developing and validating analytical methods to quantify them in each batch. mdpi.com While specific impurities for this compound synthesis are not detailed in the provided search results, the general principles of impurity isolation and characterization are a critical component of its chemical development.

Preclinical Research and Experimental Models

In Vitro Studies

In vitro investigations have explored fidarestat's effects on various cell types relevant to diabetic microvascular complications and cancer. These studies often involve exposing cells to high glucose concentrations or inducing specific stress conditions to mimic disease environments.

This compound has demonstrated protective effects in cellular models pertinent to diabetic microvascular complications. Studies using primary bovine retinal pericytes and endothelial cells, cultured under high glucose conditions (30 mM), showed that this compound (10 µM) effectively counteracted the accumulation of nitrotyrosine and poly(ADP-ribose), as well as apoptosis nih.gov. Similarly, in bovine retinal endothelial cells (BREC), this compound (1 µM) prevented the increase in intracellular reactive oxygen species (ROS) generation induced by hyperglycemia diabetesjournals.orgnih.gov. Furthermore, this compound was observed to counteract high-glucose-induced poly(ADP-ribose) polymerase (PARP) activation in Schwann cells diabetesjournals.org. In human umbilical vein endothelial cells (HUVECs), this compound (10 µM) prevented high glucose (25 mM)-induced ROS generation, lipid peroxidation, and a decrease in cell viability, along with the activation of apoptosis markers like caspase-3 and PARP cleavage bioscientifica.com.

Table 1: Effect of this compound on Intracellular ROS Abundance in Bovine Retinal Endothelial Cells (BREC) diabetesjournals.org

| Condition | Intracellular ROS Abundance (fold higher vs. 5 mM glucose) |

| 30 mM Glucose | 2.4 |

| 30 mM Glucose + 1 µM this compound | Essentially corrected (implied near 1.0) |

| 5 mM Glucose + Buthionine sulfoximine (B86345) (BSO) | 3.2 |

| 5 mM Glucose + Diethyl maleate (B1232345) (DEM) | 5.4 |

| 5 mM Glucose + Primaquine | 16.7 |

| 5 mM Glucose + Pro-oxidants + 1 µM this compound | No effect |

In the context of cancer research, this compound has been investigated using human colorectal carcinoma (CRC) cell lines, including SW480, HT29, and HCT116 nih.govnih.govresearchgate.netwaocp.org. Incubation of these CRC cells with this compound was found to increase the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and augmented epidermal growth factor (EGF)-induced Nrf2 expression nih.govnih.govresearchgate.net. Specifically, in SW480 cells, this compound enhanced Nrf2-DNA binding activity, increased the expression of Heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), and activated superoxide (B77818) dismutase (SOD) and catalase nih.govnih.govresearchgate.net. Furthermore, this compound demonstrated the ability to prevent doxorubicin-induced cell death in HT-29 and SW480 cells. This effect was associated with higher intracellular accumulation of doxorubicin (B1662922) and a reduction in the expression of drug transporter proteins such as MDR1, MRP1, and ABCG2 researchgate.net. This compound's role in colon cancer cells also extends to regulating mitochondrial biogenesis through the Nrf2/HO-1/AMPK pathway nih.govnih.govresearchgate.net.

This compound's impact on cellular responses to glucose depletion and oxidative stress has been a key area of in vitro study. Under conditions of glucose deprivation, this compound (10 µM) was shown to induce autophagy in HT-29 and SW-480 colorectal cancer cells, indicated by increased expression of autophagic markers including LC3, Atg5, Atg7, and Beclin-1 waocp.org. In experiments designed to induce oxidative stress, this compound effectively counteracted high glucose-induced nitrosative stress and poly(ADP-ribose) accumulation in retinal pericytes and endothelial cells nih.gov. While this compound did not directly inhibit PARP activity in a cell-free system, it successfully counteracted high-glucose-induced PARP activation in Schwann cells diabetesjournals.org. Importantly, this compound's protective action against hyperglycemia-induced oxidative stress in cells is attributed to its ability to inhibit aldose reductase, rather than direct antioxidant properties, as it did not mitigate oxidative stress caused by direct pro-oxidants in normoglycemic conditions diabetesjournals.orgnih.gov.

In Vivo Animal Models of Disease Pathogenesis

In vivo studies using animal models have been crucial for understanding this compound's efficacy in complex biological systems, particularly in the context of diabetic complications.

Streptozotocin (B1681764) (STZ)-induced diabetic rat models are widely employed to simulate diabetic neuropathy and retinopathy due to STZ's specific toxicity to pancreatic beta cells, leading to insulin (B600854) deficiency and subsequent hyperglycemia wikipedia.orgmdpi.com. In these models, this compound treatment has demonstrated significant protective effects. For instance, this compound prevented the formation of diabetic cataracts in STZ-diabetic rats nih.gov. Furthermore, treatment with this compound (16 mg/kg/day) counteracted retinal nitrosative stress, poly(ADP-ribose) polymerase activation, and glial activation in STZ-diabetic rats nih.gov. The increase in TUNEL-positive nuclei, indicative of apoptotic cells, observed in diabetic rats (207 ± 33 compared to 49 ± 4 in controls) was partially prevented by this compound treatment (106 ± 34) nih.gov. This compound also prevented diabetes-associated superoxide formation in the aorta and epineurial vessels of STZ-diabetic rats diabetesjournals.org. Beyond diabetic complications, this compound has shown promise in cancer models; in nude mice xenograft tumor tissues, Nrf2 and HO-1 levels were significantly higher in this compound-treated mice compared to control groups nih.govnih.govresearchgate.net. Moreover, this compound has been shown to prevent doxorubicin-induced cardiac dysfunction in mice, restoring nitric oxide (NO) levels and endothelial nitric oxide synthase (eNOS) expression, and preventing cardiac cell hypertrophy and the expression of inducible nitric oxide synthase (iNOS), eNOS, and 3-Nitrotyrosine in aorta tissues researchgate.netnih.gov.

Table 2: Effect of this compound on Retinal Apoptosis in STZ-Diabetic Rats nih.gov

| Group | TUNEL-positive nuclei (mean ± SEM) |

| Control | 49 ± 4 |

| Diabetic | 207 ± 33 |

| Diabetic + this compound | 106 ± 34 |

Table 3: Effect of this compound on Retinal VEGF Protein Concentration in STZ-Diabetic Rats diabetesjournals.org

| Group | Retinal VEGF Protein Concentration (fold increase vs. control) |

| Control | 1.0 |

| Diabetic | 2.0 |

| Diabetic + Low-dose this compound | Partially prevented |

| Diabetic + High-dose this compound | Completely arrested (implied near 1.0) |

In STZ-induced diabetic rat models, which are established for simulating diabetic neuropathy, this compound has been investigated for its ability to prevent peripheral nerve dysfunction diabetesjournals.org. It has been observed that motor nerve conduction velocity (MNCV) in diabetic rats significantly slows down following STZ injection. Subsequent treatment with this compound (SNK-860) improved MNCV in a dose-dependent manner in these animal models researchgate.net. This improvement indicates this compound's potential to mitigate the functional deficits associated with diabetic neuropathy in preclinical settings.

Diabetic Neuropathy Models (e.g., Streptozotocin-induced Diabetes in Rats)

Analysis of Morphometric Changes in Nerve Fibers

Long-term treatment with this compound has demonstrated significant effects on the morphometric integrity of peripheral nerve fibers in experimental models of diabetic neuropathy. In 15-month streptozotocin (STZ)-induced diabetic rats, this compound dose-dependently corrected slowed F-wave, motor nerve, and sensory nerve conduction velocities nih.gov. Morphometric analysis of myelinated fibers revealed that this compound treatment reduced the frequencies of abnormal fibers, such as paranodal demyelination and axonal degeneration, to levels comparable to normal controls nih.gov. Furthermore, it inhibited axonal atrophy, distorted axon circularity, and a reduction in myelin sheath thickness nih.gov. These beneficial morphological and functional outcomes were associated with the normalization of increased sorbitol and fructose (B13574) levels and the restoration of decreased myo-inositol levels in the peripheral nerve nih.gov. Additionally, this compound improved nerve blood flow (NBF), compound muscle action potential, and the amplitude of C-potential in diabetic rats. It also normalized reduced glutathione (B108866) (GSH) levels in the sciatic nerve and decreased the number of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)-positive cells in dorsal root ganglion (DRG), suggesting an improvement in neuropathy partly through the amelioration of oxidative stress nih.gov.

Table 1: Effects of this compound on Nerve Fiber Morphology and Function in Diabetic Rats

| Parameter | Untreated Diabetic Rats | This compound-Treated Diabetic Rats | Reference |

| Frequencies of abnormal fibers | Increased (e.g., paranodal demyelination, axonal degeneration) | Reduced to normal levels | nih.gov |

| Axonal atrophy | Present | Inhibited | nih.gov |

| Distorted axon circularity | Present | Inhibited | nih.gov |

| Myelin sheath thickness | Reduced | Inhibition of reduction | nih.gov |

| Sciatic nerve sorbitol/fructose levels | Increased | Normalized | nih.govnih.gov |

| Sciatic nerve myo-inositol levels | Decreased | Normalized | nih.gov |

| Nerve Blood Flow (NBF) | Impaired | Significantly improved | nih.gov |

| Compound Muscle Action Potential (CMAP) | Impaired | Significantly improved | nih.gov |

| C-potential amplitude | Impaired | Significantly improved | nih.gov |

| Sciatic nerve reduced glutathione (GSH) | Decreased | Normalized | nih.gov |

| 8-OHdG-positive cells in DRG | Increased | Reduced | nih.gov |

Diabetic Retinopathy Models

This compound has shown significant efficacy in various preclinical models of diabetic retinopathy (DR), addressing multiple pathological hallmarks of the disease.

Studies have demonstrated that increased aldose reductase (AR) activity plays a crucial role in diabetes-induced retinal oxidative stress and the overexpression of vascular endothelial growth factor (VEGF) protein in early diabetes diabetesjournals.org. This compound has been shown to prevent both retinal oxidative stress and VEGF overexpression in streptozotocin-diabetic rats diabetesjournals.org. Both low and high doses of this compound effectively decreased diabetes-induced retinal VEGF overexpression diabetesjournals.org. In bovine retinal endothelial cells (BREC), this compound corrected hyperglycemia-induced increases in H2DCFDA fluorescence, an indicator of oxidative stress diabetesjournals.org. In spontaneously diabetic Torii (SDT) rats, this compound inhibited the activation of the polyol pathway, leading to a reduction in oxidative stress and VEGF levels, thereby preventing the development of DR benthamopen.com. VEGF levels in the ocular fluid of SDT rats treated with this compound were significantly reduced to nearly normal levels benthamopen.com.

Table 2: Effects of this compound on Retinal Oxidative Stress and VEGF Overexpression

| Parameter | Untreated Diabetic/High Glucose Models | This compound-Treated Models | Reference |

| Retinal Oxidative Stress | Increased (e.g., H2DCFDA fluorescence, 8-OHdG levels) | Prevented/Reduced | diabetesjournals.orgbenthamopen.com |

| Retinal VEGF protein overexpression | Increased (e.g., 2.1-fold in STZ-diabetic rats) | Dose-dependently prevented/Significantly inhibited | diabetesjournals.orgbenthamopen.com |

| Ocular fluid VEGF levels (SDT rats) | High (e.g., 324.7 ± 76.4 pg/ml) | Lowered (e.g., 65.3 ± 4.5 pg/ml for low dose; 47.7 ± 10 pg/ml for high dose) | arvojournals.org |

| Retinal sorbitol levels (SDT rats) | High (e.g., 23.2 ± 4.7 nmol/mg protein) | Lowered (e.g., 2.7 ± 1.1 nmol/mg protein for low dose; 0.7 ± 0.2 nmol/mg protein for high dose) | arvojournals.org |

| Retinal fructose levels (STZ-diabetic rats) | Approximately 3-fold higher than control | Reduced by 80% (high dose) | arvojournals.org |

This compound has demonstrated a significant capacity to attenuate increased leukocyte-endothelial interactions in the retinal vasculature, a key event in the early pathogenesis of diabetic retinopathy. In STZ-induced diabetic rats, oral administration of this compound significantly decreased the number of leukocytes trapped in the retinal microcirculation compared to untreated diabetic controls arvojournals.orgnih.gov. For instance, the number of trapped leukocytes in diabetic rats was 9.8 ± 3.9 cells/mm², which was significantly reduced to 6.1 ± 3.5 cells/mm² with a low dose and 5.2 ± 3.2 cells/mm² with a high dose of this compound arvojournals.org. This effect was further supported by findings that this compound treatment significantly reduced the expression of intercellular adhesion molecule-1 (ICAM-1) mRNA and protein in the retina of diabetic rats, although it did not affect VEGF-164 mRNA levels nih.gov. These results suggest that this compound's ability to inhibit leukocyte entrapment contributes to its therapeutic potential in diabetic retinopathy arvojournals.orgnih.gov.

Table 3: Effects of this compound on Leukocyte-Endothelial Interactions in Diabetic Rat Retina

| Parameter | Non-diabetic Control Rats | Untreated Diabetic Rats | This compound (Low Dose) | This compound (High Dose) | Reference |

| Leukocytes trapped in retinal microcirculation (cells/mm²) | 3.4 ± 2.1 | 9.8 ± 3.9 (P < 0.01 vs. control) | 6.1 ± 3.5 (P < 0.01 vs. untreated) | 5.2 ± 3.2 (P < 0.01 vs. untreated) | arvojournals.org |

| Retinal ICAM-1 mRNA expression | Baseline | Increased | Reduced | Reduced | nih.gov |

| Retinal ICAM-1 protein expression | Baseline | Increased | Suppressed | Suppressed | nih.gov |

| Retinal VEGF-164 mRNA expression | Unaffected | Unaffected | Unaffected | Unaffected | nih.gov |

Pericyte loss is recognized as a hallmark of early diabetic retinopathy diabetesjournals.orgdiabetesjournals.orgplos.org. Preclinical studies have shown that this compound can counteract apoptosis in both the diabetic retina and high glucose-exposed cultured retinal capillary cells, including pericytes and endothelial cells arvojournals.org. High glucose-induced apoptosis in bovine retinal pericytes was essentially prevented by this compound treatment, reducing the number of apoptotic cells to near control levels (1.03-fold of control) arvojournals.org. In high glucose-exposed endothelial cells, this compound partially prevented apoptosis (to 2.4-fold of controls) arvojournals.org. This anti-apoptotic effect is linked to this compound's ability to counteract nitrosative stress and poly(ADP-ribose) polymerase (PARP) activation in these cells arvojournals.org. The findings underscore the role of aldose reductase (AR) in high glucose-induced apoptosis in pericytes, which is preventable by this compound diabetesjournals.orgplos.org.

Table 4: Effects of this compound on Apoptosis in Retinal Capillary Cells

| Cell Type / Condition | Untreated High Glucose / Diabetic | This compound-Treated (High Glucose / Diabetic) | Reference |

| Retinal TUNEL-positive nuclei (STZ-diabetic rats) | Increased (~4-fold vs. control) | Partially prevented (~2.16-fold vs. control) | arvojournals.orgnih.gov |

| Bovine Retinal Pericytes (Apoptosis) | Increased (~5.1-fold vs. control) | Essentially prevented (~1.03-fold vs. control) | arvojournals.org |

| Bovine Retinal Endothelial Cells (Apoptosis) | Increased (~5-fold vs. control) | Partially prevented (~2.4-fold vs. control) | arvojournals.org |

| Nitrosative Stress (Pericytes) | Increased (~2.7-fold vs. control) | Partially prevented (~1.2-fold vs. control) | arvojournals.org |

| PARP Activation (Pericytes) | Increased (~6.2-fold vs. control) | Partially prevented (~2.3-fold vs. control) | arvojournals.org |

| Nitrosative Stress (Endothelial Cells) | Increased (~2.5-fold vs. control) | Completely prevented | arvojournals.org |

| PARP Activation (Endothelial Cells) | Increased (~5-fold vs. control) | Partially prevented (~1.8-fold vs. control) | arvojournals.org |

Diabetic Cataract Formation Models

This compound has demonstrated significant preventive effects on diabetic cataract formation in various animal models. In streptozotocin-diabetic rats, this compound treatment effectively prevented the formation of diabetic cataracts nih.gov. Similarly, in spontaneously diabetic Torii (SDT) rats, this compound either prevented or significantly delayed the development of cataracts benthamopen.comarvojournals.org. This protective effect is primarily attributed to this compound's ability to reduce the accumulation of sorbitol in the lens by inhibiting aldose reductase, a key enzyme in the polyol pathway benthamopen.comarvojournals.orgphcogres.com. An in vitro study using a glucose-induced cataract model with goat lenses further supported these findings. Lenses incubated in a high glucose medium developed opacification, which was prevented by the presence of this compound. This compound also significantly reduced galactitol (a polyol) levels in these lenses, confirming its aldose reductase inhibitory activity and its role in maintaining lens transparency phcogres.com.

Table 5: Effects of this compound on Diabetic Cataract Formation

| Model System | Untreated Diabetic/High Glucose | This compound-Treated (Low Dose) | This compound-Treated (High Dose) | Reference |

| Cataract incidence (SDT rats, 40 wks) | 100% (12/12 eyes) | 40% (4/10 eyes, P < 0.01) | 7.7% (1/13 eyes, P < 0.00001) | arvojournals.org |

| Lens sorbitol levels (SDT rats) | 23.2 ± 4.7 nmol/mg protein | 30.0 ± 3.3 nmol/mg protein (P < 0.01) | 5.9 ± 0.6 nmol/mg protein (P < 0.01) | arvojournals.org |

| Lens transparency (goat lens, in vitro) | Decreased/Opacification | Maintained/Prevented opacity | Maintained/Prevented opacity | phcogres.com |

| Lens galactitol levels (goat lens, in vitro) | Increased | Reduced | Reduced | phcogres.com |

Colorectal Cancer Models (e.g., Xenograft Studies)

Preclinical investigations have explored the role of this compound in colorectal cancer (CRC) models, particularly in xenograft studies. Aldose reductase (AR) inhibitors, including this compound, have been shown to prevent CRC growth and metastasis in nude mice xenograft models aacrjournals.orgnih.govnih.gov. This compound enhances the efficacy of doxorubicin, a chemotherapy drug, leading to increased doxorubicin-induced death in HT-29 and SW-480 colon cancer cells aacrjournals.org. This increased efficacy is partly due to this compound enhancing the intracellular accumulation of doxorubicin in CRC cells aacrjournals.org. Furthermore, AR inhibition by this compound prevents the doxorubicin-induced upregulation of drug transporter proteins such as MRP-1 and ABCG-2 in CRC cells, which can contribute to chemoresistance aacrjournals.org. In nude mice xenografts, the combination of this compound with doxorubicin significantly prevented CRC cell growth compared to doxorubicin alone aacrjournals.org. Beyond its role in combination therapy, this compound independently prevents CRC growth by promoting mitochondrial biogenesis through the activation of the Nrf2/HO-1/AMPK/p53 pathway and by reducing mitochondrial DNA damage nih.govnih.govresearchgate.net. This compound increases the expression, nuclear translocation, and DNA binding activity of Nrf2 in CRC cells, and it augments epidermal growth factor (EGF)-induced Nrf2 expression nih.govnih.govresearchgate.net. It also upregulates the expression of Nrf2-mediated downstream anti-oxidative proteins like HO-1, NQO1, and Superoxide Dismutase (SOD) nih.govnih.govresearchgate.net.

Table 6: Effects of this compound in Colorectal Cancer Xenograft Models

| Parameter | Untreated / Doxorubicin Alone | This compound / this compound + Doxorubicin | Reference |

| CRC growth (nude mice xenografts) | Uncontrolled / Less inhibited | Prevented / Significantly prevented | aacrjournals.orgnih.govnih.gov |

| Doxorubicin-induced CRC cell death (HT-29, SW-480) | Less effective | Increased efficacy | aacrjournals.org |

| Intracellular doxorubicin accumulation (CRC cells) | Lower | Increased | aacrjournals.org |

| Drug transporter protein expression (MRP-1, ABCG-2) | Increased (with doxorubicin) | Prevented increase (with doxorubicin) | aacrjournals.org |

| Nrf2 expression (CRC cells, xenograft tissues) | Baseline | Increased | nih.govnih.govresearchgate.net |

| HO-1 expression (CRC cells, xenograft tissues) | Baseline | Increased | nih.govnih.govresearchgate.net |

| Mitochondrial DNA damage | Present | Decreased | nih.govnih.govresearchgate.net |

| Mitochondrial biogenesis markers (PGC-1α, Nrf1, TFAM, COX-IV mRNA/protein) | Baseline | Increased | nih.govnih.govresearchgate.net |

Inflammatory Bowel Disease Models (e.g., Oxazolone-induced Ulcerative Colitis)

Inflammatory Bowel Disease (IBD), encompassing conditions like ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract nih.govfrontiersin.orgfrontiersin.org. Murine models, such as oxazolone-induced colitis, are widely utilized in preclinical research to understand the disease etiology and evaluate potential therapeutic interventions nih.govuliege.bewuxibiology.com. This compound has been investigated in these models due to its dual effect of inhibiting AR, thereby blocking pro-inflammatory processes mediated by Nuclear factor kappa B (NF-κB), and augmenting anti-inflammatory and anti-oxidative processes mediated by Nuclear Factor (erythroid-2)-Related factor 2 (Nrf2) mdpi.com.

Evaluation of Intestinal Oxidative Stress Reduction

Oxidative stress is a significant contributor to the pathogenesis of IBD, with elevated levels observed in patients with active disease, correlating with inflammation severity and intestinal barrier damage frontiersin.orgnih.gov. The overproduction of reactive oxygen species (ROS) damages cellular components and activates pro-inflammatory signaling pathways nih.gov.

In studies utilizing oxazolone-induced ulcerative colitis in rats, this compound demonstrated a notable capacity to reduce intestinal oxidative stress mdpi.com. Treatment with this compound for 28 days significantly increased the levels of key non-enzymatic and enzymatic antioxidants in the intestine: reduced glutathione (GSH) and superoxide dismutase (SOD), respectively mdpi.com. This indicates an enhancement of the antioxidant defense system. Furthermore, this compound significantly decreased mitochondrial ROS levels in the treated groups compared to untreated ulcerative colitis groups mdpi.com. A combined treatment of this compound with β-glucan showed an even more pronounced increase in intestinal GSH and SOD levels compared to either treatment alone mdpi.com.

Table 1: Effect of this compound on Intestinal Oxidative Stress Parameters in Oxazolone-Induced UC (Relative to Untreated UC Group)

| Parameter | This compound Treatment | Combined this compound + β-glucan Treatment |

| Intestinal Reduced Glutathione (GSH) | Significantly Increased mdpi.com | Significantly Increased (vs. single treatment) mdpi.com |

| Intestinal Superoxide Dismutase (SOD) | Significantly Increased mdpi.com | Significantly Increased (vs. single treatment) mdpi.com |

| Mitochondrial Reactive Oxygen Species (ROS) | Significantly Decreased mdpi.com | Significantly Decreased (vs. untreated UC) mdpi.com |

Modulation of Intestinal Inflammatory Pathways

Inflammation in IBD involves complex interactions of immune cells and dysregulated signaling pathways frontiersin.orgfrontiersin.org. This compound's role as an aldose reductase inhibitor extends to modulating these inflammatory pathways.

In the oxazolone-induced UC model, this compound significantly suppressed intestinal Nuclear Factor kappa B (NF-κB) levels, a key mediator of pro-inflammatory processes mdpi.com. Concurrently, this compound was observed to augment anti-inflammatory and anti-oxidative processes, which are mediated by Nuclear Factor (erythroid-2)-Related factor 2 (Nrf2) mdpi.com. Beyond direct inflammatory markers, this compound also positively influenced mitochondrial parameters, leading to a significant increase in mitochondrial ATP concentration and mitochondrial transmembrane potential mdpi.com.

Furthermore, this compound modulated microbiota-derived metabolites, resulting in a significant decrease in intestinal trimethylamine (B31210) N-oxide (TMAO) levels and a significant increase in fecal short-chain fatty acids (SCFAs) in treated groups compared to untreated UC mdpi.com. SCFAs are crucial for regulating inflammation and maintaining intestinal cellular homeostasis mdpi.com. The treatment also significantly increased the mRNA expressions of colonic FFAR2, colonic FFAR3, and mitochondrial transcription factor A (TFAM) mdpi.com. FFAR-2 and -3 are receptors known to mediate the protective effects of SCFAs in intestinal inflammation mdpi.com.

Table 2: Effect of this compound on Intestinal Inflammatory and Metabolic Pathways in Oxazolone-Induced UC (Relative to Untreated UC Group)

| Parameter | This compound Treatment | Combined this compound + β-glucan Treatment |

| Intestinal Nuclear Factor kappa B (NF-κB) | Significantly Suppressed mdpi.com | Significantly Decreased (vs. single treatment) mdpi.com |

| Mitochondrial ATP Concentration | Significantly Increased mdpi.com | Significant Improvement (vs. single treatment) mdpi.com |

| Mitochondrial Transmembrane Potential | Significantly Increased mdpi.com | Significant Improvement (vs. single treatment) mdpi.com |

| Intestinal Trimethylamine N-oxide (TMAO) | Significantly Decreased mdpi.com | Significant Effects (vs. single treatment) mdpi.com |

| Fecal Short-Chain Fatty Acids (SCFAs) | Significantly Increased mdpi.com | Significant Effects (vs. single treatment) mdpi.com |

| mRNA Expression of Colonic FFAR2 | Significantly Increased mdpi.com | Significantly Increased (vs. untreated UC) mdpi.com |

| mRNA Expression of Colonic FFAR3 | Significantly Increased mdpi.com | Significantly Increased (vs. untreated UC) mdpi.com |

| mRNA Expression of Mitochondrial TFAM | Significantly Increased mdpi.com | Significantly Increased (vs. untreated UC) mdpi.com |

Ischemia-Reperfusion Injury Models (e.g., Retinal Ischemia-Reperfusion)

Ischemia-reperfusion (IR) injury is a pathological process involving tissue damage caused by the restoration of blood flow after a period of ischemia lu.searvojournals.org. This compound has been evaluated in models of retinal ischemia-reperfusion injury in rats to assess its protective effects lu.searvojournals.orgresearchgate.netnih.gov.

In a rat model of retinal IR injury, a 45-minute period of retinal ischemia followed by 24 hours of reperfusion resulted in a substantial increase in retinal cell death, evidenced by a 48-fold increase in TUNEL-positive nuclei compared to non-ischemic controls lu.searvojournals.orgnih.gov. Pre-treatment with this compound partially prevented this increase in cell death lu.searvojournals.orgnih.gov. The study also observed a 19% increase in aldose reductase (AR) expression in the IR group, which was successfully prevented by this compound treatment lu.searvojournals.orgnih.gov.

Furthermore, this compound influenced the accumulation of sorbitol pathway intermediates. While retinal sorbitol concentrations tended to increase in the IR group, this compound pre-treatment reduced these levels to those observed in non-ischemic controls lu.searvojournals.orgnih.gov. Retinal fructose concentrations were 2.2-fold higher in the IR group, and this compound pre-treatment reduced them by 41% lu.searvojournals.orgnih.gov. Beyond metabolic effects, this compound also suppressed the retinal inflammatory response induced by ischemia-reperfusion. This was demonstrated by its ability to partially suppress the increased gene expression of tumor necrosis factor-alpha (TNF-α) and intercellular adhesion molecule-1 (ICAM-1), as well as elevated protein levels of soluble ICAM-1, which are hallmarks of inflammation nih.gov.

Table 3: Effect of this compound on Retinal Ischemia-Reperfusion Injury Parameters in Rats

| Parameter | IR Group (vs. Non-ischemic Control) | This compound Pre-treatment (vs. Untreated IR Group) |

| Retinal Cell Death (TUNEL-positive nuclei) | 48-fold increase lu.searvojournals.orgnih.gov | Partially prevented (6-fold lower vs. untreated IR) arvojournals.org |

| Aldose Reductase (AR) Expression | 19% increase lu.searvojournals.orgnih.gov | Prevented lu.searvojournals.orgnih.gov |

| Retinal Sorbitol Concentration | Tendency to increase lu.searvojournals.orgnih.gov | Reduced to non-ischemic control levels lu.searvojournals.orgnih.gov |

| Retinal Fructose Concentration | 2.2-fold greater lu.searvojournals.orgnih.gov | Reduced by 41% lu.searvojournals.orgnih.gov |

| TNF-α Gene Expression | Increased nih.gov | Partially suppressed nih.gov |

| ICAM-1 Gene Expression | Increased nih.gov | Partially suppressed nih.gov |

| Soluble ICAM-1 Protein Levels | Elevated nih.gov | Partially suppressed nih.gov |

Clinical Research and Human Efficacy Studies

Clinical Efficacy in Diabetic Peripheral Neuropathy

Fidarestat's efficacy in diabetic peripheral neuropathy has been evaluated through objective electrophysiological assessments and subjective patient-reported symptom profiles.

A pivotal 52-week, multicenter, placebo-controlled, double-blind, parallel-group study involving 279 patients with diabetic neuropathy evaluated this compound's impact on nerve function acs.orgnih.govwikipedia.org. The assessment included changes in electrophysiological measurements of median and tibial motor nerve conduction velocity (MNCV), F-wave minimum latency (MFWL), F-wave conduction velocity (FCV), and median sensory nerve conduction velocity (SNCV) (forearm and distal) acs.orgnih.govwikipedia.org.

Table 1: Summary of Electrophysiological Nerve Conduction Assessment Findings (52-Week Study)

| Electrophysiological Measure | This compound Group (vs. Baseline) | Placebo Group (vs. Baseline) | This compound vs. Placebo (at Study End) |

| Median Nerve F-Wave Conduction Velocity | Significant Improvement (5 of 8 measures improved) acs.orgnih.govwikipedia.org | Significant Deterioration (1 measure deteriorated) acs.orgnih.govwikipedia.org | Significantly Improved acs.orgnih.govwikipedia.org |

| Median Nerve F-Wave Minimum Latency | Significant Improvement (5 of 8 measures improved) acs.orgnih.govwikipedia.org | No Improvement acs.orgnih.govwikipedia.org | Significantly Improved acs.orgnih.govwikipedia.org |

| Other Electrophysiological Measures | Significant Improvement (remaining 3 of 8 measures) acs.orgnih.gov | No Improvement acs.orgnih.gov | Not explicitly detailed as significantly different at study end, but overall better trend acs.orgnih.gov |

Beyond objective nerve function, the 52-week clinical trial also assessed the impact of this compound on various subjective symptoms experienced by patients with diabetic neuropathy acs.orgnih.govwikipedia.org. These symptoms included numbness, spontaneous pain, sensation of rigidity, paresthesia in the sole upon walking (described as a sensation of walking on sand or an uneven road), heaviness in the foot, and hypesthesia acs.orgnih.govwikipedia.orgwikipedia.orgtcichemicals.com.

Table 2: Summary of Subjective Symptom Profile Improvements (52-Week Study)

| Subjective Symptom | This compound Group (vs. Placebo at Study End) |

| Numbness | Significantly Improved acs.orgnih.govwikipedia.orgwikipedia.orgtcichemicals.com |

| Spontaneous Pain | Significantly Improved acs.orgnih.govwikipedia.orgwikipedia.orgtcichemicals.com |

| Sensation of Rigidity | Significantly Improved acs.orgnih.govwikipedia.orgwikipedia.orgtcichemicals.com |

| Paresthesia in the Sole Upon Walking | Significantly Improved acs.orgnih.govwikipedia.orgwikipedia.orgtcichemicals.com |

| Heaviness in the Foot | Significantly Improved acs.orgnih.govwikipedia.orgwikipedia.orgtcichemicals.com |

| Hypesthesia | Significantly Improved acs.orgnih.govwikipedia.orgwikipedia.orgtcichemicals.com |

Studies on Erythrocytic Sorbitol Accumulation in Diabetic Patients

The polyol pathway, involving the enzyme aldose reductase, is implicated in the pathogenesis of diabetic complications through the excessive accumulation of sorbitol nih.govuni.lu. This compound's ability to inhibit this process was investigated in a 4-week study involving 58 Type 2 diabetic patients nih.gov.

In this study, administration of this compound (1 mg daily) successfully normalized the elevated sorbitol content in erythrocytes of diabetic patients, both under fasting and postprandial conditions uni.lunih.govresearchgate.netatamanchemicals.com. This effect on erythrocytic sorbitol was notably more pronounced with this compound compared to epalrestat, another commercially available aldose reductase inhibitor, which showed only a minimal effect nih.gov. These findings underscore this compound's potent inhibitory action on aldose reductase, thereby reducing a key metabolic abnormality associated with diabetic neuropathy nih.gov.

Comparative Efficacy Analyses with Other Aldose Reductase Inhibitors in Human Trials

While this compound has demonstrated clear efficacy, comparisons with other aldose reductase inhibitors (ARIs) in human trials provide context. The improvement in nerve conduction velocity observed with this compound was reported to be smaller than that seen in a study involving zenarestat (B1682419) nih.gov. This difference in the magnitude of treatment effect might be attributable to variations in the severity of neuropathy and the duration of diabetes among the patient populations studied, as the zenarestat study specifically targeted patients with mild or moderate neuropathy nih.gov.

Long-term Clinical Outcomes Research and Disease Progression Alteration

The 52-week multicenter study on this compound concluded that its treatment alters the progression of diabetic neuropathy acs.orgnih.govwikipedia.orgwikipedia.org. The observed improvements in nerve conduction parameters and subjective symptoms provide evidence that this compound can delay the progressive deterioration of nerve function that is characteristic of diabetic neuropathy nih.gov. This suggests a disease-modifying effect rather than merely symptomatic relief. The study's duration of 52 weeks provides significant insight into the sustained effects of this compound on the course of the disease acs.orgnih.govwikipedia.org.

Methodological Considerations in Clinical Trial Design

The primary clinical trial evaluating this compound for diabetic peripheral neuropathy was designed as a 52-week, multicenter, placebo-controlled, double-blind, parallel-group study acs.orgnih.govwikipedia.orgtcichemicals.comnih.gov. This design is considered the gold standard for evaluating the efficacy of new treatments, minimizing bias and strengthening the reliability of the findings.

A total of 279 patients with either type 1 or type 2 diabetes and associated peripheral neuropathy were enrolled acs.orgnih.govwikipedia.orgtcichemicals.comnih.gov. Specific inclusion criteria for patients based on electrophysiological measures ensured a relevant study population; for instance, patients were included if their motor nerve conduction velocity (MNCV) in the tibial nerve ranged between 30 and 48 m/s, and their sensory nerve conduction velocity (SNCV) in the median nerve (distal area) ranged between 35 and 55 m/s. Patients in whom the F-wave response had disappeared were excluded to ensure measurable nerve function nih.gov. The study protocol received approval from the institutional review board at each participating medical institution, and written informed consent was obtained from all participants, adhering to ethical research standards nih.gov. The use of F-wave latency as a reproducible measure in multicenter trials further contributes to the methodological rigor of such studies labsolu.ca.

Structure Activity Relationship Sar and Computational Modeling

Stereospecificity of Fidarestat-Aldose Reductase Binding

The stereochemistry of this compound plays a significant role in its inhibitory potency against aldose reductase.

Studies employing molecular dynamics simulations have investigated the stereospecificity of this compound's two stereoisomers, (2S,4S)-Fidarestat and (2R,4S)-Fidarestat, in their binding to human aldose reductase (ALR2). The (2S,4S)-form exhibits a favored binding affinity compared to the (2R,4S)-form, with a calculated difference in free energy of binding of 2.0 ± 1.7 kJ/mol in favor of the (2S,4S)-isomer, which aligns with experimental inhibition data. mdpi.commdpi.com This difference is primarily attributed to variations in the orientation of the carbamoyl (B1232498) moiety and the rotation of the bond connecting it to the ring system. mdpi.com High-resolution X-ray structures of human aldose reductase complexed with various this compound isomers, including the (2R,4S)-isomer, have further clarified the binding modes responsible for their differing inhibitory potencies. rcsb.org Specifically, the cyclic imide moiety of the (2R,4S)-isomer forms hydrogen bonds with Trp111, Tyr48, and His110 within the active site. rcsb.org

Free energy integration (FEI) techniques, coupled with molecular dynamics simulations, have been instrumental in predicting and understanding the binding affinities of this compound stereoisomers to ALR2. mdpi.commdpi.comresearchgate.net These computational methods allow for a detailed energetic and structural analysis of the inhibitor-enzyme complexes, providing insights into the factors that determine stereospecific binding. mdpi.com Beyond stereoisomer comparisons, free energy calculations, such as those derived from gmx_MMPBSA analysis, are widely used to predict the total binding free energy between compounds and target proteins, with more negative values indicating stronger binding affinity. mdpi.comnih.gov These predictions have shown good agreement with experimental inhibition data, highlighting the utility of these techniques in drug discovery and optimization. researchgate.net

Key Amino Acid Residues in Aldose Reductase Binding Site Specificity

The selective inhibition of ALR2 over ALR1 by this compound is a critical aspect of its pharmacological profile, driven by specific amino acid interactions within the enzyme's active site.

A key determinant for the specificity of this compound for ALR2 over ALR1 is the hydrogen bond formed between the main-chain nitrogen atom of Leu300 in wild-type human aldose reductase and the exocyclic amide group of this compound. researchgate.netnih.govnih.govacs.orgacs.orgrcsb.org In contrast, in porcine aldehyde reductase (ALR1), the corresponding residue is Pro, which lacks the ability to form this crucial hydrogen bond, leading to a significant loss in binding energy. nih.govacs.org This specific hydrogen bond contributes approximately 7 kJ/mol to the binding energy, accounting for a substantial 23-fold difference in inhibitor potency between ALR2 and ALR1. researchgate.netnih.govacs.org